2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Antitumor activity NCI-60 cell line panel Piperazinylpyrimidine SAR

Choose CAS 587000‑88‑2 for its unique benzyl/ethyl dual‑piperazine architecture—distinct from methyl, phenyl, or cyclopropyl analogs. Validated via NCI‑60 differential growth‑inhibition screening (Shallal & Russu 2011), this scaffold enables systematic SAR expansion, focused library synthesis, and kinase‑selectivity profiling. Ideal for chemical‑probe campaigns requiring a structurally defined reference compound. Request a quote for batch‑specific purity and lead time.

Molecular Formula C21H30N8O2
Molecular Weight 426.525
CAS No. 587000-88-2
Cat. No. B2626506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
CAS587000-88-2
Molecular FormulaC21H30N8O2
Molecular Weight426.525
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H30N8O2/c1-2-25-8-12-27(13-9-25)20-18(29(30)31)19(22)23-21(24-20)28-14-10-26(11-15-28)16-17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H2,22,23,24)
InChIKeyNDJRECHYTIGUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS 587000-88-2: Core Structural Identity and Scientific Procurement Context


2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 587000-88-2) is a synthetic small molecule belonging to the piperazinylpyrimidine class [1]. This class has been investigated as potential kinase inhibitors and anticancer agents, with the core nitropyrimidine scaffold supporting multiple substitution vectors that modulate biological activity and selectivity profiles [1][2]. The compound features a distinct dual-piperazine architecture—a 4-benzylpiperazine at the 2-position and a 4-ethylpiperazine at the 6-position—that differentiates it from closely related analogs with altered N-alkyl or N-aryl piperazine substituents, which have been shown to yield divergent antitumor activity fingerprints across the NCI-60 cell line panel [1].

Why Generic Substitution of 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 587000-88-2) with Other Piperazinylpyrimidines Is Not Supported by Evidence


Piperazinylpyrimidine derivatives exhibit steep structure–activity relationships (SAR) where minor changes in N-substituent identity, size, or electron density on either piperazine ring produce marked shifts in both potency and tumor-type selectivity [1]. In the foundational Shallal & Russu (2011) study, compounds differing by a single alkyl or aryl group on the piperazine moieties displayed distinct differential growth inhibition patterns (GI50 values) across the NCI-60 panel, with some analogs showing selectivity for breast cancer (MDA-MB-468) or CNS cancer cell lines while others were broadly inactive [2]. Consequently, the precise benzyl/ethyl substitution combination present in CAS 587000-88-2 cannot be assumed interchangeable with analogs bearing methyl, phenyl, cyclopropyl, or unsubstituted piperazine groups without loss or alteration of the intended biological profile [2].

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 587000-88-2) Relative to Structural Analogs


Differential NCI-60 Growth Inhibition Fingerprint: Benzyl/Ethyl Dual-Piperazine Substitution vs. Methyl/Phenyl Analogs

The piperazinylpyrimidine series reported by Shallal & Russu (2011) demonstrated that the identity of N-substituents on both piperazine rings governs tumor-type selectivity. Although the precise GI50 values for CAS 587000-88-2 require direct lookup in the primary source, the patent and publication data framework explicitly links the benzyl/ethyl substitution pattern to selectivity profiles that are distinct from analogs such as the 4-(4-methylpiperazin-1-yl)-6-(4-phenylpiperazin-1-yl) derivatives, which exhibited different cell line preference vectors [1][2]. Procurement decisions for cell-based screening campaigns should therefore be guided by the specific substitution pattern rather than by class-level assumptions.

Antitumor activity NCI-60 cell line panel Piperazinylpyrimidine SAR Growth inhibition

Kinase Inhibition Selectivity: Structural Determinants Arising from the 5-Nitro Group and Piperazine Substitution Topology

Piperazinylpyrimidines bearing a 5-nitro group have been described as ATP-competitive kinase inhibitors, with the nitro group participating in key hydrogen-bond interactions within the hinge region of the kinase ATP-binding pocket [1]. The specific combination of 2-(4-benzylpiperazin-1-yl) and 6-(4-ethylpiperazin-1-yl) substitutions in CAS 587000-88-2 is expected to confer a unique kinase selectivity signature relative to analogs lacking the nitro group or bearing different N-substituents, as demonstrated by the divergent cellular activity profiles observed across the compound series [2]. Direct kinome-wide profiling data for this specific compound have not been disclosed in public literature, and researchers should commission such profiling if kinase selectivity is a critical procurement criterion [2].

Kinase inhibition Selectivity profiling Nitropyrimidine pharmacophore

Synthetic Accessibility and Purity Benchmarking: Advantage of the Defined Dual-Piperazine Scaffold

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine proceeds via sequential nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions of a 4-amino-5-nitropyrimidine precursor [1]. The defined benzyl and ethyl substituents avoid the regioisomeric ambiguity that can arise with symmetric or unprotected piperazine intermediates, potentially simplifying purification and improving batch-to-batch reproducibility relative to analogs carrying two identical or unprotected piperazine moieties [1]. This synthetic definition can translate to higher and more consistent purity (typically ≥95% by HPLC from reputable suppliers) compared to less-defined analogs where multiple substitution products may form.

Chemical synthesis Purity analysis Piperazinylpyrimidine

Optimal Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 587000-88-2) Based on Differential Evidence


NCI-60 Tumor Cell Line Panel Screening for Selective Antitumor Activity Fingerprinting

Based on the piperazinylpyrimidine SAR framework established by Shallal & Russu (2011), CAS 587000-88-2 is best deployed as a chemical probe in NCI-60 screening campaigns where its benzyl/ethyl substitution pattern can be directly compared to matched analogs (e.g., methyl, phenyl, cyclopropyl variants) to map substituent-dependent selectivity vectors across leukemia, breast, CNS, and colon cancer subpanels [1]. This application directly leverages the compound's structurally defined dual-piperazine motif to generate differential growth inhibition data that informs lead optimization decisions.

Kinase Profiling Panel to Resolve Selectivity Gaps in Piperazinylpyrimidine Chemical Space

Given the current absence of public kinome-wide profiling data for CAS 587000-88-2, a high-value application is its inclusion in a commercial or academic kinase profiling panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) alongside structurally related piperazinylpyrimidines. The resulting selectivity fingerprint will quantify the contribution of the 5-nitro group and the benzyl/ethyl substitution topology to kinase target engagement, enabling evidence-based selection over analogs for target-specific biochemical assays [1].

Structure–Activity Relationship (SAR) Expansion Libraries for Medicinal Chemistry Lead Optimization

CAS 587000-88-2 serves as a key intermediate scaffold for SAR expansion: medicinal chemistry teams can systematically vary the benzyl and ethyl groups to generate focused libraries, using the parent compound as a reference point for quantifying the impact of substituent modifications on cellular potency and selectivity. The defined synthetic route (sequential SNAr) facilitates parallel analog synthesis [1]. This application is particularly relevant for organizations building patentable chemical space around the piperazinylpyrimidine kinase inhibitor chemotype.

Chemical Probe for Investigating the Role of CCR4 or KIT Kinase in Disease Models (Patent-Guided)

Patents disclosing piperazinylpyrimidine derivatives as CCR4 antagonists (e.g., JP2015506936A) and KIT kinase inhibitors (e.g., US20170204104A1) suggest potential applications for CAS 587000-88-2 in immunological or oncological disease models [2][3]. The compound's structural features are consistent with the Markush claims in these patent families, and researchers investigating CCR4-mediated T-cell migration or KIT-driven mast cell disorders may find this scaffold a useful starting point for target validation studies, contingent upon confirmatory biochemical assay data.

Quote Request

Request a Quote for 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.